molecular formula C22H30N4O3 B2952360 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide CAS No. 900005-64-3

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide

Cat. No.: B2952360
CAS No.: 900005-64-3
M. Wt: 398.507
InChI Key: QWQAZOAQBQUPGY-UHFFFAOYSA-N
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Description

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes dimethylamino groups and ethoxyphenyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide typically involves multiple steps, including the alkylation of primary amines and the reduction of nitriles and amides. Common reagents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), which are powerful reducing agents . The reaction conditions often require controlled temperatures and the presence of catalysts such as tin or iron compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethoxyphenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-ethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-6-29-20-10-8-7-9-18(20)24-22(28)21(27)23-15-19(26(4)5)16-11-13-17(14-12-16)25(2)3/h7-14,19H,6,15H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQAZOAQBQUPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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